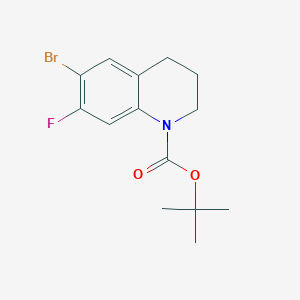

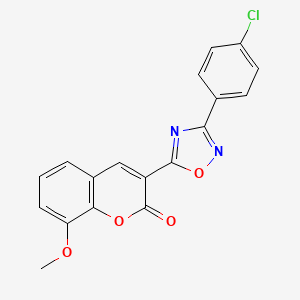

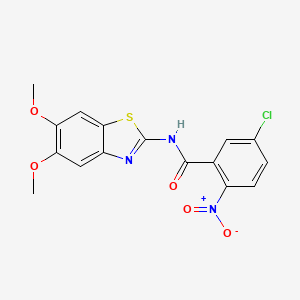

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C21H21NO4S and its molecular weight is 383.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Transformations under Camps Cyclization Conditions

Research by Mochalov et al. (2016) in "Russian Journal of Organic Chemistry" explores the transformations of N-substituted furan-2-, thiophene-2-, and cyclopropane-carboxamides under Camps cyclization. This process leads to the formation of various quinolin-4(1H)-ones with high yields. This study indicates the potential use of these compounds in synthesizing complex organic molecules through cyclization reactions (Mochalov et al., 2016).

Photoinduced Direct Oxidative Annulation

Zhang et al. (2017) in "The Journal of Organic Chemistry" demonstrated a photoinduced direct oxidative annulation of furan/thiophen-2-yl butane-1,3-diones. This process provides access to highly functionalized polyheterocyclic compounds without the need for transition metals or oxidants. The synthesized compounds exhibit excited-state intramolecular proton transfer, showing potential applications in the development of organic photoactive materials (Zhang et al., 2017).

Use in Dye-Sensitized Solar Cells

A study by Kim et al. (2011) in "Organic Letters" explored phenothiazine derivatives with furan and thiophene linkers used in dye-sensitized solar cells. The furan-linked derivative showed a significant improvement in solar energy-to-electricity conversion efficiency. This implies that compounds with furan and thiophene units might be useful in enhancing the performance of solar energy devices (Kim et al., 2011).

Antimicrobial and Antioxidant Studies

Raghavendra et al. (2016) in "Bioorganic & Medicinal Chemistry Letters" synthesized compounds including thiophene-2-carbonyl cyclopropanecarboxylates and tested their antimicrobial and antioxidant activities. Some compounds showed excellent antibacterial and antifungal properties, suggesting potential applications in pharmaceuticals (Raghavendra et al., 2016).

Antioxidant and Anticancer Activity

Tumosienė et al. (2020) in "Molecules" studied the antioxidant and anticancer activity of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives with furan and thiophene moieties. Some compounds exhibited significant antioxidant and cytotoxic activities against human cancer cell lines, indicating their potential in cancer therapy (Tumosienė et al., 2020).

Enzymatic Synthesis of Biobased Polyesters

Jiang et al. (2014) in "Biomacromolecules" focused on the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with diacid ethyl esters, leading to novel biobased furan polyesters. This study suggests that furan derivatives can play a crucial role in the development of sustainable polymers (Jiang et al., 2014).

Propriétés

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4S/c1-25-17-6-3-2-5-16(17)20(9-10-20)19(23)22-14-21(24,15-8-12-27-13-15)18-7-4-11-26-18/h2-8,11-13,24H,9-10,14H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVIKWHWYHMJFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2(CC2)C(=O)NCC(C3=CSC=C3)(C4=CC=CO4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethoxyphenyl)-2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2984109.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,4-dimethylbenzamide hydrochloride](/img/structure/B2984111.png)

![3-(2-Methoxyphenyl)-2-methyl-9-(2-morpholin-4-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol](/img/structure/B2984125.png)